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Compound of Interest

Compound Name: Nevirapine hemihydrate

CAS No.: 220988-26-1

Cat. No.: B1241569 Get Quote

Executive Summary & Scientific Context
Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the

treatment of HIV-1.[1][2][3] As a BCS Class II compound (Low Solubility, High Permeability), the

in vivo absorption of Nevirapine is dissolution-rate limited.[4][5] Consequently, the dissolution

test is not merely a quality control check but a critical surrogate for bioequivalence.

The Hemihydrate Challenge: This protocol specifically addresses Nevirapine Hemihydrate.

Unlike the anhydrous form, the hemihydrate (

) exhibits distinct crystal lattice energy and wettability profiles. The hemihydrate is
thermodynamically stable in aqueous environments but possesses lower aqueous solubility
compared to the anhydrous form in certain conditions.

pKa: ~2.8 (Weak base).[4][6]

Solubility Profile: Highly soluble in acidic pH (pH < pKa), drastically reduced solubility in

neutral/alkaline media (pH 6.8).

Strategic Directive: This guide moves beyond simple pharmacopeial compliance. It establishes

a discriminatory dissolution framework capable of detecting changes in polymorphic form,

particle size distribution (PSD), and manufacturing process variables (granulation endpoint).
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Pre-Formulation & Physicochemical Grounding
Before executing the protocol, the solubility profile must be mapped to ensure Sink Conditions

(where the medium volume can dissolve at least 3x the drug dosage).

Parameter Value / Characteristic Impact on Dissolution

API Form Hemihydrate

Slower intrinsic dissolution rate

than anhydrous; requires

rigorous wetting control.

pKa 2.8

Solubility is pH-dependent.[4]

[6] High in 0.1N HCl; Low in pH

6.8.

Dose 200 mg (Standard)

Requires surfactant (SLS) in

neutral media to maintain sink

conditions.

Absorption Window Stomach & Upper Intestine

Testing must cover pH 1.2

(Gastric) and pH 6.8

(Intestinal).

Standardized Dissolution Protocol (QC Release)
This protocol aligns with USP/FDA standards for immediate-release tablets but includes

enhanced controls for the hemihydrate form.

Instrumentation & Parameters
Apparatus: USP Type II (Paddle).[7] Note: Paddles are preferred over Baskets (Type I) to

prevent gummy clogging often seen with hemihydrate formulations.

Vessel Volume: 900 mL.[4][7][8][9]

Temperature: 37.0°C ± 0.5°C.[10][11]

Rotation Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).
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Dissolution Medium: 0.1 N Hydrochloric Acid (HCl).[6][7][9]

Reagent Preparation
0.1 N HCl: Slowly add 8.5 mL of concentrated HCl (37%) to 900 mL of degassed purified

water. Dilute to 1000 mL.[8]

Critical Step: Media must be degassed (Helium sparging or vacuum filtration at 41°C) to

prevent bubble formation on the tablet surface, which artificially lowers release rates.

Experimental Workflow (Step-by-Step)
System Suitability: Verify temperature and paddle wobble (< 1.0 mm) before starting.

Media Addition: Dispense 900 mL of 0.1 N HCl into each of the 6 vessels. Allow to equilibrate

to 37°C.

Sample Introduction: Carefully slide one tablet down the vessel wall to rest at the bottom

center. Do not drop from height to avoid chipping.

Timing: Start rotation immediately upon dropping the last tablet.

Sampling: Withdraw 5 mL aliquots at 15, 30, 45, and 60 minutes.

Cannula Filter: Use a 10 µm porous filter tip.

Syringe Filter: Filter immediately through a 0.45 µm PVDF or PTFE filter (discard first 2 mL

to saturate filter adsorption sites).

Replenishment: Replace withdrawn volume with 5 mL of fresh pre-warmed medium (optional

if mathematical correction is used).

Biorelevant/Discriminatory Method (R&D
Optimization)
For formulation development, 0.1 N HCl is often "too good" (non-discriminatory). To detect

differences in hemihydrate particle size or binder effects, use a medium closer to intestinal pH.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3038287/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/98/20-933_viramune_biopharmr.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/psg/Nevirapine_ER_Tablet_201152_RV07-14.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/nevirapine-ert-rb-notice.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medium: Phosphate Buffer pH 6.8 + 2.0% Sodium Lauryl Sulfate (SLS).

Rationale: The SLS creates sink conditions at neutral pH where Nevirapine is naturally

insoluble, mimicking the solubilizing effect of bile salts.

Analytical Quantification (HPLC Method)
While UV spectrophotometry (at 280 nm) is acceptable for routine QC, HPLC is mandatory

during development to separate Nevirapine from potential hemihydrate degradation products or

excipient interferences.

HPLC Conditions
Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 mm x 4.6 mm, 5 µm.

Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (60:40 v/v).

Buffer Prep: 20 mM Potassium Dihydrogen Phosphate (

).

Flow Rate: 1.0 mL/min.

Detection: UV at 283 nm (Lambda max for Nevirapine).

Injection Volume: 20 µL.

Run Time: ~8 minutes (Nevirapine retention ~4-5 min).

Calculation
: Peak Area[8]

: Standard concentration (mg/mL)

: Potency of standard (decimal)[7]

: Label Claim (200 mg)[2][12]

Visualization of Workflows
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Figure 1: Dissolution Decision Logic & Workflow
This diagram illustrates the decision process for selecting media and the operational workflow.
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Click to download full resolution via product page

Caption: Operational workflow for Nevirapine Hemihydrate dissolution, distinguishing between

QC release and discriminatory R&D pathways.

Validation & Troubleshooting (Self-Validating
Systems)
To ensure trustworthiness, the protocol includes specific failure-mode checks.

Common Pitfalls & Solutions
Issue Probable Cause Corrective Action

Coning

Hemihydrate powder is dense

and hydrophobic, settling in

the center under the paddle

(dead zone).

Increase speed to 75 RPM or

switch to Peak vessels (if

regulatory approved).

High Variability (RSD > 10%)
Poor wetting of the tablet

surface.

Ensure media is degassed.

Check formulation for

adequate disintegrant/binder

ratio.

Low Recovery (< 90%)
Adsorption of drug to filter

membrane.

Validation Step: Saturate filters

by discarding the first 3-5 mL

of filtrate. Use PVDF filters

(low binding).

Peak Tailing in HPLC
Secondary interactions with

silanols.

Ensure mobile phase contains

phosphate buffer (pH 6.0) to

suppress silanol ionization.

Acceptance Criteria (USP <711>)
Stage 1 (S1): 6 units tested. Each unit must be

.

Stage 2 (S2): Test 6 additional units. Average of 12 units
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, and no unit

.

Standard Q Value: Typically 80% dissolved at 45 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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